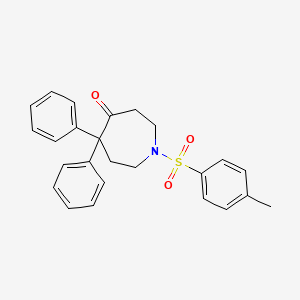
1-(4-Methylbenzene-1-sulfonyl)-5,5-diphenylazepan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylbenzene-1-sulfonyl)-5,5-diphenylazepan-4-one is a complex organic compound that belongs to the class of azepanes Azepanes are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a sulfonyl group attached to a methylbenzene ring and a diphenylazepanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-5,5-diphenylazepan-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine or an amino alcohol.
Introduction of the Diphenyl Groups: The diphenyl groups can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Sulfonylation: The final step involves the introduction of the sulfonyl group. This can be achieved by reacting the intermediate compound with 4-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)-5,5-diphenylazepan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted azepane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylbenzene-1-sulfonyl)-5,5-diphenylazepan-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-5,5-diphenylazepan-4-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The diphenylazepanone structure may also interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: A precursor used in the synthesis of the target compound.
Diphenylazepanone: A related compound with similar structural features.
Sulfonyl Azides: Compounds with similar sulfonyl functional groups.
Uniqueness
1-(4-Methylbenzene-1-sulfonyl)-5,5-diphenylazepan-4-one is unique due to its combination of a sulfonyl group with a diphenylazepanone structure. This unique combination imparts specific chemical properties and potential biological activities that are not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
922504-30-1 |
|---|---|
Molekularformel |
C25H25NO3S |
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-5,5-diphenylazepan-4-one |
InChI |
InChI=1S/C25H25NO3S/c1-20-12-14-23(15-13-20)30(28,29)26-18-16-24(27)25(17-19-26,21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15H,16-19H2,1H3 |
InChI-Schlüssel |
UVOIIFSPUUSKOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C(CC2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





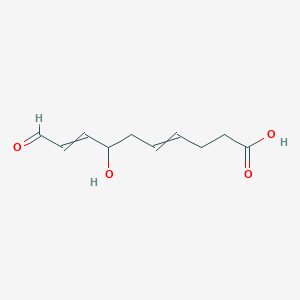
![Methyl 3-methoxy-5-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14194307.png)
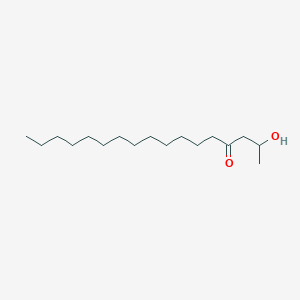
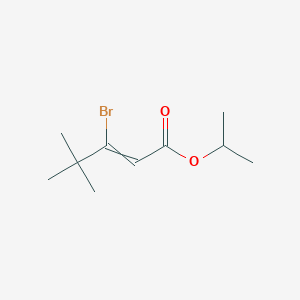

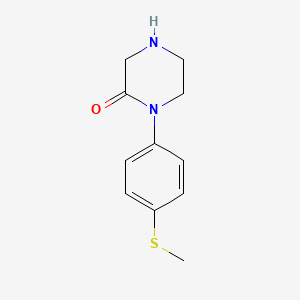

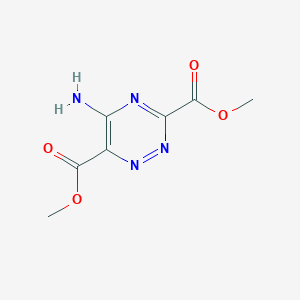
![N,N'-[Methylenedi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14194365.png)
![7-(Methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-1-benzopyran](/img/structure/B14194369.png)
![N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine](/img/structure/B14194376.png)
